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Abstract
Replication Initiator 1 (REPIN1), also known as Zinc Finger Protein 464 (ZNF464) or RIP60, is

a multifaceted nuclear protein implicated in the fundamental processes of DNA replication and

the intricate regulation of metabolism. Its high expression in metabolic tissues such as adipose

and liver has drawn considerable attention, positioning it as a potential therapeutic target for

metabolic disorders. This guide provides a comprehensive technical overview of the current

understanding of REPIN1's protein structure, its distinct domains, and the methodologies

employed to elucidate its function, tailored for professionals in research and drug development.

REPIN1 Protein: Core Properties and Structure
REPIN1 is a sequence-specific, double-stranded DNA-binding protein.[1] Initially identified for

its role in the initiation of chromosomal DNA replication, its functions are now known to extend

to the transcriptional regulation of genes involved in critical metabolic pathways.[2]

Biophysical and Molecular Characteristics
While detailed biophysical data remains to be fully characterized in the literature, the following

properties of human REPIN1 have been established.
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Property Value Source

Molecular Weight (calculated) ~64 kDa UniProt Q9BWE0

Aliases AP4, RIP60, ZNF464, Zfp464 GeneCards

Subcellular Localization
Nucleoplasm, Nuclear origin of

replication recognition complex
[2]

Chromosomal Location

(Human)
Chromosome 7q36.1 [2]

Domain Architecture: The Zinc Finger Clusters
The defining feature of the REPIN1 protein is its extensive array of C2H2-type zinc finger

domains. These motifs are crucial for its DNA-binding specificity and function.[2] The protein

contains 15 zinc finger DNA-binding motifs, which are organized into three distinct clusters, or

"hands".[2]

Zinc Finger Cluster 1 (Z1): Comprises zinc fingers 1-5.

Zinc Finger Cluster 2 (Z2): Includes zinc fingers 6-8.

Zinc Finger Cluster 3 (Z3): Contains zinc fingers 9-15.

Proline-rich regions are situated between these clusters, which may provide the necessary

flexibility for the protein to engage with its DNA targets and other interacting proteins.
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Three-Dimensional Structure
As of the latest literature review, no experimentally determined three-dimensional structure of

the full-length REPIN1 protein has been deposited in the Protein Data Bank (PDB). However,

high-quality structural predictions are available through computational methods like AlphaFold.

[1][3][4][5] These models provide valuable insights into the potential spatial arrangement of the

zinc finger domains and their accessibility for DNA and protein interactions. The predicted

structure of a single C2H2 zinc finger domain typically consists of a short beta-hairpin and an

alpha-helix, stabilized by the coordination of a zinc ion by two cysteine and two histidine

residues.[6][7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1254786?utm_src=pdf-body-img
https://www.benchchem.com/product/b1254786?utm_src=pdf-body
https://www.uniprot.org/uniprotkb/Q9BWE0/entry
https://alphafold.ebi.ac.uk/
https://www.virology.lu.se/article/structural-predictions-alphafold-uncover-new-protein-functions-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8371605/
https://m.youtube.com/watch?v=AzRgRdxdFgg
https://m.youtube.com/watch?v=bspIWzAWPl8
https://m.youtube.com/watch?v=fbOjzoZ36Pw
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Aspects of REPIN1
REPIN1's functions are primarily mediated by its ability to bind specific DNA sequences and

interact with other nuclear proteins, thereby influencing DNA replication and gene expression.

DNA Binding and Replication Initiation
REPIN1 acts as a sequence-specific DNA-binding protein that is essential for the initiation of

chromosomal replication.[2] It recognizes and binds to 5'-ATT-3' rich sequences located

downstream of the origin of bidirectional replication (OBR).[2] This binding facilitates DNA

bending, a critical step in the assembly of the replication machinery.

Regulation of Metabolism
A significant body of research highlights REPIN1's role as a key regulator of metabolic

processes, particularly in adipocytes. It is involved in:

Adipogenesis and Lipid Droplet Formation: REPIN1 influences the differentiation of

preadipocytes into mature adipocytes and is implicated in the formation and fusion of lipid

droplets.[2]

Glucose and Fatty Acid Transport: The expression of REPIN1 affects the transport of glucose

and fatty acids in adipocytes.[2]

Protein-Protein Interactions
REPIN1 is known to interact with other proteins to carry out its functions. A notable interaction

is with Geminin (GMNN), a protein that inhibits DNA replication. This interaction suggests a role

for REPIN1 in a repressor complex that negatively regulates the expression of certain target

genes.[9]

Signaling and Regulatory Pathways
REPIN1 is positioned as a crucial node in signaling pathways that govern metabolic

homeostasis. Its regulatory influence extends to key genes involved in glucose uptake and lipid

metabolism.
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Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study

REPIN1. These are adapted from established protocols and should be optimized for specific

experimental conditions.

Recombinant REPIN1 Expression and Purification in E.
coli
This protocol describes the expression of His-tagged REPIN1 in E. coli and its subsequent

purification using immobilized metal affinity chromatography (IMAC).

Experimental Workflow:
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Vector Construction: The full-length human REPIN1 cDNA is cloned into a bacterial

expression vector containing an N-terminal His6-tag (e.g., pET vector series).

Transformation: The expression vector is transformed into a suitable E. coli strain, such as

BL21(DE3).[10]

Expression: A single colony is used to inoculate a starter culture, which is then used to

inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is

grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG

(isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM, and the culture

is incubated for a further 4-6 hours at 30°C or overnight at 18°C.[11][12]

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM

Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor

cocktail), and lysed by sonication on ice.

Purification: The lysate is clarified by centrifugation, and the supernatant is applied to a Ni-

NTA affinity column. The column is washed with a buffer containing a low concentration of

imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged REPIN1

is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

Analysis: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue

staining. The identity of the protein is confirmed by Western blotting using an anti-His-tag or

anti-REPIN1 antibody.

siRNA-Mediated Knockdown of REPIN1 in Adipocytes
This protocol details the procedure for reducing the expression of REPIN1 in a 3T3-L1

adipocyte cell line using small interfering RNA (siRNA).[13][14]

Methodology:

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then

induced to differentiate into mature adipocytes using a standard differentiation cocktail (e.g.,

containing insulin, dexamethasone, and IBMX).[13][15]
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siRNA Transfection: On day 8 of differentiation, mature adipocytes are transfected with

siRNA targeting REPIN1 or a non-targeting control siRNA using a suitable transfection

reagent (e.g., Lipofectamine RNAiMAX). The final siRNA concentration is typically in the

range of 10-50 nM.[14]

Gene Expression Analysis: 48-72 hours post-transfection, the efficiency of REPIN1

knockdown is assessed at the mRNA level by RT-qPCR and at the protein level by Western

blotting.

Functional Assays: The effect of REPIN1 knockdown on adipocyte function can then be

assessed through various assays, such as glucose uptake assays, fatty acid uptake assays,

or analysis of lipid droplet morphology by microscopy.

Electrophoretic Mobility Shift Assay (EMSA) for DNA
Binding
EMSA is used to study the binding of REPIN1 to its target DNA sequences in vitro.[16][17][18]

[19][20]

Methodology:

Probe Preparation: A short double-stranded DNA probe containing the putative REPIN1

binding site (e.g., a 5'-ATT-3' rich sequence) is labeled, typically with a radioactive isotope

(e.g., 32P) or a fluorescent dye.

Binding Reaction: The labeled probe is incubated with purified recombinant REPIN1 protein

in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent

non-specific binding.

Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.

Detection: The positions of the free probe and the protein-DNA complexes are visualized by

autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates

protein binding. Competition assays with unlabeled specific and non-specific DNA can be

used to determine the specificity of the interaction.
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Conclusion
REPIN1 is a critical nuclear protein with dual roles in DNA replication and metabolic regulation.

Its complex domain structure, characterized by 15 zinc finger motifs, underpins its sequence-

specific DNA binding and its function as a transcriptional regulator. While much has been

learned about its qualitative roles, a deeper quantitative understanding of its biophysical

properties and molecular interactions is a key area for future research. The experimental

protocols outlined in this guide provide a framework for further investigation into the function of

REPIN1 and its potential as a therapeutic target in metabolic diseases. The continued

application of advanced biochemical, molecular, and structural biology techniques will be

essential to fully unravel the complexities of this intriguing protein.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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